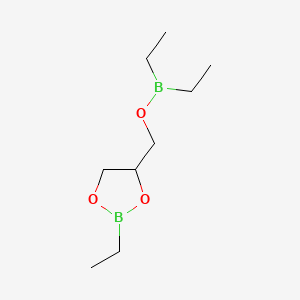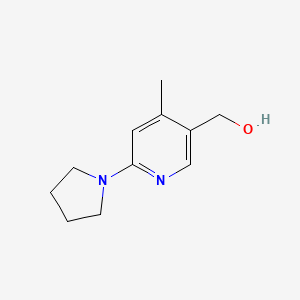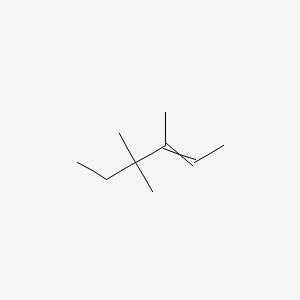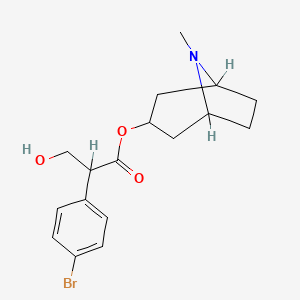![molecular formula C8H5NO2S B13947187 Benzo[b]thiophene-2,3-dione, 2-oxime CAS No. 53599-13-6](/img/structure/B13947187.png)
Benzo[b]thiophene-2,3-dione, 2-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation and cyclization steps . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one, often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may involve continuous flow reactors and advanced catalytic systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one stands out due to its unique combination of a thiophene ring with a hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .
Propiedades
Número CAS |
53599-13-6 |
|---|---|
Fórmula molecular |
C8H5NO2S |
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
2-nitroso-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H |
Clave InChI |
NVLLZXTXXAEDLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)

![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)





![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)
